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Celastrol, a bioactive triterpenoid from Tripterygium wilfordii, shows potent anti-inflammatory, anti-obesity, and neuroprotective effects

in preclinical studies. However, its effects are highly dose-dependent, with a narrow therapeutic window. Low doses often show efficacy,

while high doses can cause significant toxicity, particularly to immune organs [1]. The table below summarizes dosing regimens from

recent studies for various disease models.

Table 1: Celastrol Dosing in Animal Models for Various Conditions

Disease Model Species/Sex
Administration
Route

Dosage
Regimen

Key Efficacy
Findings

Key Toxicity
Findings

Primary
Signaling
Pathways
Implicated

Citation

Immunotoxicity C57BL/6J
Mice

Not Specified 10 mg/kg N/A (Toxic
dose)

Histopathological
damage in

thymus/spleen;
lymphocyte

depletion

PI3K-Akt
pathway

activation

[1]

Ovarian Aging C57BL/6J

Mice
(Female)

Intraperitoneal

(i.p.)

0.5, 1, 3,

6 mg/kg
every

other day
for 3

weeks

3 mg/kg

promoted
follicle

development,
enhanced

oocyte
maturation

Not reported at

effective doses

IRS1/PI3K/AKT

pathway

[2]

Abdominal
Aortic
Aneurysm
(AAA)

Ldlr-/- Mice
(Male &

Female)

Oral (Diet) 10
mg/kg/day

for 5
weeks

Promoted
AAA
incidence
(ablated

sexual
dimorphism)

Increased aortic
MMP9

activation,
medial elastin

degradation

Not Specified [3]

Diet-Induced
Obesity

C57BL/6
Mice (Male)

Intraperitoneal
(i.p.)

100
μg/kg/day

Improved
endothelial

function,

Not reported at
this dose

AMPK pathway
activation

[4]
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Disease Model Species/Sex
Administration
Route

Dosage
Regimen

Key Efficacy
Findings

Key Toxicity
Findings

Primary
Signaling
Pathways
Implicated

Citation

for 8
weeks

reduced ER
stress

Diabetic
Cardiomyopathy

SD Rats
(Male)

Intraperitoneal
(i.p.)

50
μg/kg/day

for 4
weeks

Reduced p38
MAPK

expression,
anti-

inflammatory
effects

Not reported at
this dose

MAPK pathway
(p38)

modulation

[5]

Myocardial
Infarction

Mice Oral Gavage 4 mg/kg,
single

dose pre-
injury,

then daily

Improved left
ventricular

function,
reduced

infarct size

Not reported at
this dose

Heat Shock
Response

(HSR)
activation

[6]

Critical Considerations for Experimental Design

Dose-Dependent Dual Effects: Celastrol's action is profoundly dose-dependent. For instance, in immunotoxicity studies, high-
dose (10 mg/kg) activates the PI3K-Akt pathway, causing damage, while low-dose suppresses it, offering protection [1]. The

optimal dose must be empirically determined for each model.
Toxicity Profile: High doses are associated with immunotoxicity (thymic and splenic damage [1]), hepatotoxicity, and

nephrotoxicity. Inclusion of specific toxicological parameters (e.g., plasma ALT, urea, LDH) and histopathological examination of
major organs is strongly recommended [7] [8].

Formulation and Administration: Celastrol is often dissolved in DMSO and then diluted in a vehicle such as saline,
Cremophor/ethanol/PBS mixtures, or directly mixed into a high-fat diet [6] [2] [3]. The intraperitoneal route is commonly used for its

controllability [2].

Detailed Experimental Protocols

Protocol 1: Intraperitoneal Administration in a Mouse Model of Ovarian Aging [2]

This protocol details the treatment of female mice to study reproductive aging, a model that can be adapted for other chronic conditions.

Animal Model: Female C57BL/6J mice (3-week-old for development; 12-month-old for aging studies).

Celastrol Preparation:
Obtain celastrol (purity ≥98%, e.g., MedChemExpress HY-13067).

Prepare a stock solution in 100% DMSO (e.g., 5 mg/mL).
Dilute the stock solution in sterile saline or PBS immediately before injection to the final working concentration. The final

DMSO concentration should typically be <1-2%.
Dosing Regimen:
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Randomly assign mice to control and treatment groups (n=6-8 recommended).

Administer celastrol (e.g., 3 mg/kg) or an equivalent volume of vehicle control via intraperitoneal injection.
Inject every other day for three consecutive weeks.

Monitor body weight and general health daily.
Endpoint Analyses:

Ovarian Histology: Collect ovaries, fix in formalin, paraffin-embed, section, and stain with H&E for follicle counting and
morphological analysis.

Transcriptomic Analysis: Isolve RNA from ovarian tissue for RNA-Sequencing to identify differentially expressed genes
and pathways (e.g., steroid biosynthesis, insulin signaling).

Molecular Validation: Perform qPCR or Western Blot on key targets like IRS1, p-AKT, etc.

Protocol 2: Dietary Supplementation in a Mouse Model of Abdominal Aortic
Aneurysm (AAA) [3]

This protocol is for long-term, oral administration of celastrol in conjunction with a disease-inducing stimulus.

Animal Model: Age-matched male and female Ldlr-/- mice fed a high-fat diet.

Celastrol Diet Preparation:
Mix celastrol into a saturated fat-enriched diet (e.g., TD.170793, Envigo) at a concentration of 80 mg celastrol per kg of

diet (80 ppm).
Based on an average consumption of 2-3 g of diet per day by a 25-30 g mouse, this provides a dose of approximately 10

mg/kg/day.
Study Timeline:

Feed mice the celastrol-supplemented or control diet for one week.
Implant osmotic minipumps (e.g., Alzet model 1004) subcutaneously to infuse Angiotensin II (500 or 1000 ng/kg/min) or

saline for 28 days.
Continue the respective diets throughout the infusion period (total diet duration: 5 weeks).

Endpoint Analyses:
Ultrasound Imaging: Measure the luminal dilation of the suprarenal aorta at days 0, 14, and 28 post-pump implantation

using a high-frequency ultrasound system (e.g., Vevo 2100).
Morphometric Analysis: At sacrifice, perfuse with saline, harvest aortas, and measure the maximum external width of the

suprarenal aorta.
Histology and Zymography: Embed aortic tissue for elastin staining (Verhoeff's Van Gieson) to quantify elastin breaks and

perform gelatin zymography on aortic protein extracts to assess MMP9 activity.

The following diagram summarizes the dose-dependent mechanistic findings and experimental workflows from the reviewed literature.
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Celastrol

Low Dose
(1-3 mg/kg)

High Dose
(≥10 mg/kg)

PI3K-AKT Pathway
Suppression

AMPK Pathway
Activation

Heat Shock Response
Activation

PI3K-AKT Pathway
Activation

Adverse Effect:
AAA promotion

Context-specific

Therapeutic Effect:
Ovarian function

Toxicity:
Immune organ damage

Therapeutic Effect:
Metabolic improvement

Therapeutic Effect:
Cardioprotection

Experimental Workflow

1. Select Animal Model
(e.g., C57BL/6, Ldlr -/-)

2. Formulate Drug
(i.p. in vehicle or diet)

3. Critical Step: Determine Dose
(Pilot studies recommended)

4. Administer & Monitor
(Body weight, health)

5. Endpoint Analysis
(Histology, OMICS, functional)

Click to download full resolution via product page

> Diagram Title: Celastrol's Dose-Dependent Effects and Experimental Workflow

Key Takeaways for Researchers

Start Low, Go Slow: Initiate studies with lower doses (e.g., 1-3 mg/kg for IP, 100 µg/kg for chronic studies) to minimize toxicity
risk. The dose-dependent duality of pathways like PI3K-Akt necessitates careful dose selection [1].

Context is Crucial: Efficacy and toxicity are model-dependent. A dose therapeutic in one model (e.g., 3 mg/kg for ovarian aging
[2]) may be toxic in another (e.g., 10 mg/kg promoting AAA [3]).

Rigorous Toxicity Assessment: Given the narrow therapeutic window, comprehensive toxicity evaluation, including hematology,
clinical chemistry, and histopathology of immune organs, liver, and kidneys, is essential for interpreting results [1] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of

this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D.

Support Team for a compatibility check]
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